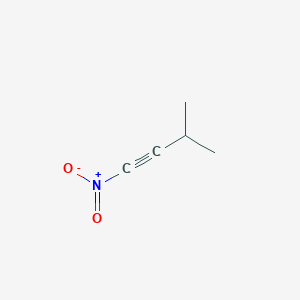

3-Methyl-1-nitrobut-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58064-12-3 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3-methyl-1-nitrobut-1-yne |

InChI |

InChI=1S/C5H7NO2/c1-5(2)3-4-6(7)8/h5H,1-2H3 |

InChI Key |

PIPIJERTPJLDIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#C[N+](=O)[O-] |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1-nitrobut-1-yne, and what experimental parameters govern their efficiency?

- Methodological Answer : The synthesis of this compound typically involves nitroalkyne formation via alkyne nitration or substitution reactions. Key parameters include reaction temperature (e.g., controlled low temperatures to prevent decomposition), choice of nitrating agents (e.g., HNO₃ or acetyl nitrate), and solvent systems (e.g., anhydrous conditions to avoid hydrolysis). Yields are influenced by steric effects and electronic stabilization of intermediates. Limitations include sensitivity to moisture and competing side reactions, necessitating rigorous inert atmosphere protocols .

Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical, with H and C NMR used to assign proton and carbon environments. Theoretical NMR calculations (e.g., Density Functional Theory, DFT) should be cross-validated against experimental data to resolve ambiguities in peak assignments. Infrared (IR) spectroscopy identifies nitro (NO₂) and alkyne (C≡C) functional groups. X-ray crystallography provides definitive solid-state structural confirmation, particularly for resolving bond angles and stereoelectronic effects .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions for this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis set limitations). To mitigate this:

- Refine computational parameters (e.g., include implicit solvent models like PCM or SMD).

- Validate predictions using multiple software packages (e.g., Gaussian, ORCA).

- Cross-reference with experimental data from complementary techniques (e.g., IR, X-ray) to isolate systematic errors.

- Consult literature benchmarks for nitroalkynes to identify trends in chemical shift deviations .

Q. What methodological frameworks are suitable for investigating the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Experimental Design : Use fractional factorial designs to test variables (e.g., temperature, catalysts, solvents). Prioritize high-precision analytical tools (e.g., GC-MS, HPLC) to quantify reaction intermediates and products.

- Data Analysis : Apply kinetic modeling (e.g., Eyring equation) to derive activation parameters.

- Contingency Planning : Account for potential hazards (e.g., nitro group instability) by incorporating real-time monitoring (e.g., in-situ FTIR) and fail-safe quenching protocols .

Q. How can systematic review methodologies enhance the interpretation of conflicting data in studies involving nitroalkynes?

- Methodological Answer :

- Conduct comprehensive literature searches across databases (e.g., SciFinder, PubMed) using Boolean operators to capture all relevant studies.

- Assess study quality via tools like AMSTAR 2 to evaluate risk of bias.

- Perform meta-analyses to quantify heterogeneity in reported results (e.g., reaction yields, spectral data).

- Address publication bias by including gray literature and unpublished datasets, ensuring transparency in inclusion/exclusion criteria .

Data Integration and Contradiction Analysis

Q. What strategies are recommended for reconciling divergent thermodynamic or kinetic data for this compound across studies?

- Methodological Answer :

- Compile data into standardized tables (e.g., enthalpy, Gibbs free energy) and normalize experimental conditions (e.g., solvent, temperature).

- Use sensitivity analysis to identify variables with the largest impact on discrepancies.

- Apply consensus-building frameworks (e.g., Delphi method) to reconcile expert interpretations of contested data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.